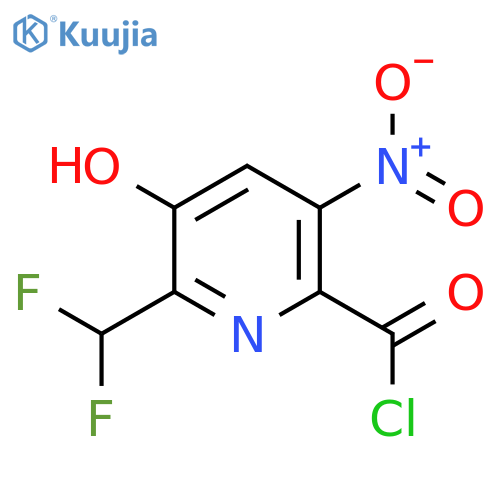

Cas no 1805542-03-3 (2-(Difluoromethyl)-3-hydroxy-5-nitropyridine-6-carbonyl chloride)

1805542-03-3 structure

商品名:2-(Difluoromethyl)-3-hydroxy-5-nitropyridine-6-carbonyl chloride

CAS番号:1805542-03-3

MF:C7H3ClF2N2O4

メガワット:252.559527635574

CID:4890200

2-(Difluoromethyl)-3-hydroxy-5-nitropyridine-6-carbonyl chloride 化学的及び物理的性質

名前と識別子

-

- 2-(Difluoromethyl)-3-hydroxy-5-nitropyridine-6-carbonyl chloride

-

- インチ: 1S/C7H3ClF2N2O4/c8-6(14)4-2(12(15)16)1-3(13)5(11-4)7(9)10/h1,7,13H

- InChIKey: YXZAYVDFXQJOOQ-UHFFFAOYSA-N

- ほほえんだ: ClC(C1=C(C=C(C(C(F)F)=N1)O)[N+](=O)[O-])=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 299

- トポロジー分子極性表面積: 96

- 疎水性パラメータ計算基準値(XlogP): 1.8

2-(Difluoromethyl)-3-hydroxy-5-nitropyridine-6-carbonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029026471-1g |

2-(Difluoromethyl)-3-hydroxy-5-nitropyridine-6-carbonyl chloride |

1805542-03-3 | 95% | 1g |

$2,837.10 | 2022-04-01 | |

| Alichem | A029026471-500mg |

2-(Difluoromethyl)-3-hydroxy-5-nitropyridine-6-carbonyl chloride |

1805542-03-3 | 95% | 500mg |

$1,853.50 | 2022-04-01 | |

| Alichem | A029026471-250mg |

2-(Difluoromethyl)-3-hydroxy-5-nitropyridine-6-carbonyl chloride |

1805542-03-3 | 95% | 250mg |

$1,068.20 | 2022-04-01 |

2-(Difluoromethyl)-3-hydroxy-5-nitropyridine-6-carbonyl chloride 関連文献

-

1. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

1805542-03-3 (2-(Difluoromethyl)-3-hydroxy-5-nitropyridine-6-carbonyl chloride) 関連製品

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 4770-00-7(3-cyano-4-nitroindole)

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量